BPK-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

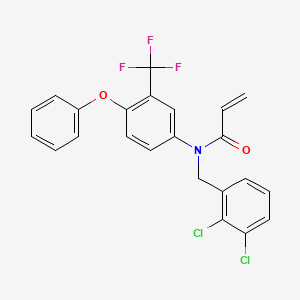

N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2F3NO2/c1-2-21(30)29(14-15-7-6-10-19(24)22(15)25)16-11-12-20(18(13-16)23(26,27)28)31-17-8-4-3-5-9-17/h2-13H,1,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDXUNCJQPHZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Covalent Inhibition of ERCC3 by BPK-21: A Technical Guide to its Mechanism of Action in Suppressing T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BPK-21, a covalent inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase. This compound has been identified as a potent suppressor of human T-cell activation, offering a potential therapeutic avenue for autoimmune diseases and other T-cell-mediated pathologies. This document details the molecular interactions, signaling pathways, and functional consequences of this compound activity, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is an acrylamide-based electrophile that selectively targets and covalently modifies a specific cysteine residue (C342) on the ERCC3 protein. ERCC3 is a vital helicase subunit of the general transcription factor IIH (TFIIH), which plays a crucial role in both nucleotide excision repair and the initiation of transcription. By inhibiting the helicase activity of ERCC3, this compound effectively disrupts the transcriptional machinery required for the expression of key genes involved in T-cell activation. This leads to a significant reduction in the production of pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a subsequent dampening of the adaptive immune response.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the covalent and irreversible inhibition of the ERCC3 helicase.

Molecular Interaction: this compound contains a reactive acrylamide warhead that forms a covalent bond with the thiol group of the cysteine residue at position 342 (C342) within the active site of ERCC3. This targeted modification sterically hinders the ATP-dependent helicase activity of ERCC3, which is essential for unwinding DNA during the initiation of transcription.

Signaling Pathway Interruption: T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal, along with co-stimulatory signals, triggers a cascade of intracellular signaling events that culminate in the activation of transcription factors, including NFAT and NF-κB. These transcription factors then drive the expression of genes critical for T-cell proliferation, differentiation, and effector functions, most notably the production of cytokines like IL-2 and IFN-γ.

ERCC3, as a core component of the TFIIH complex, is indispensable for the transcription of these activation-induced genes. By inhibiting ERCC3, this compound effectively blocks the transcriptional elongation of these key genes, thereby preventing the synthesis of the proteins required for a full-fledged T-cell response. The suppression of T-cell activation by this compound appears to be downstream or independent of the initial NFAT and NF-κB activation pathways, directly targeting the transcriptional machinery itself.

BPK-21: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-21 is a novel, active acrylamide compound identified as a potent and specific covalent inhibitor of the helicase ERCC3 (Excision Repair Cross-Complementation group 3). By targeting cysteine 342 (C342) within ERCC3, this compound effectively suppresses T cell activation, highlighting its potential as a chemical probe to investigate T cell biology and as a starting point for the development of novel immunomodulatory therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the putative synthesis pathway of this compound, based on the foundational research by Vinogradova et al.[1].

Discovery of this compound: An Activity-Guided Approach

The discovery of this compound was a result of a large-scale activity-guided chemical proteomics screen designed to map electrophile-cysteine interactions in primary human T cells. This study, conducted by Vinogradova and colleagues, aimed to identify novel bioactive small molecules that could modulate immune cell function through covalent interactions with key proteins[1].

The core of the discovery was an innovative approach that utilized a library of electrophilic compounds to probe for functional cysteine residues within the native proteome of human T cells. This methodology allowed for the identification of compounds that not only bind to specific cysteine residues but also elicit a functional cellular response, in this case, the suppression of T cell activation.

This compound emerged from this screen as a significant "hit," demonstrating a clear impact on T cell function. Further investigation revealed its specific molecular target and mechanism of action.

Mechanism of Action: Covalent Inhibition of ERCC3

This compound functions as a highly specific covalent inhibitor of the helicase ERCC3. Its mechanism of action can be summarized in the following key points:

-

Covalent Modification: this compound contains an electrophilic acrylamide warhead that forms a covalent bond with the thiol group of a specific cysteine residue on its target protein.

-

Target Specificity: Through rigorous proteomic analysis, the specific target of this compound was identified as cysteine 342 (C342) of ERCC3[1].

-

Functional Consequence: The covalent modification of C342 by this compound leads to the inhibition of the helicase activity of ERCC3.

-

Immunosuppressive Effect: ERCC3 is a subunit of the general transcription factor IIH (TFIIH), which plays a crucial role in transcription and nucleotide excision repair. By inhibiting ERCC3, this compound disrupts these essential cellular processes, ultimately leading to the suppression of T cell activation[1].

The signaling pathway illustrating the inhibitory action of this compound on T cell activation is depicted below.

Synthesis Pathway of this compound

The detailed, step-by-step synthesis protocol for this compound is provided in the supplementary materials of the primary research article by Vinogradova et al.[1]. The following represents a putative, generalized reaction scheme for the synthesis of an N-aryl acrylamide, which is the chemical class of this compound. This is a representative pathway and the specific reagents, catalysts, and reaction conditions for this compound are detailed in the cited literature.

The synthesis would likely involve the acylation of a substituted aniline with acryloyl chloride or a similar activated acrylic acid derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in the literature. For detailed experimental conditions, refer to the primary publication[1].

| Parameter | Value | Target | Cell Type | Reference |

| Target Residue | Cys342 | ERCC3 | Primary Human T Cells | [1] |

| CAS Number | 2305052-77-9 | N/A | N/A | [1] |

Note: Further quantitative data such as IC50 values for T cell activation inhibition and binding affinities may be available in the primary research article and its supplementary information.

Experimental Protocols

Detailed experimental protocols are essential for the replication and further investigation of this compound's biological activities. The comprehensive methodologies are provided in the methods and supplementary information section of Vinogradova et al., Cell, 2020[1]. The key experimental workflows likely include:

-

Chemical Synthesis of this compound: Detailed procedures, including reaction conditions, purification methods (e.g., column chromatography), and analytical characterization (e.g., NMR, mass spectrometry).

-

Primary Human T Cell Isolation and Culture: Protocols for the isolation of T cells from peripheral blood mononuclear cells (PBMCs) and conditions for their culture and stimulation.

-

T Cell Activation Assays: Methods to assess T cell activation, such as measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or quantifying cytokine production (e.g., IL-2) by ELISA.

-

Chemical Proteomics (isoTOP-ABPP): The detailed workflow for isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) used to identify the protein target of this compound. This includes cell lysis, probe treatment, protein digestion, enrichment of probe-labeled peptides, and LC-MS/MS analysis.

-

Validation of Target Engagement: Methods to confirm the direct binding of this compound to ERCC3, potentially including Western blotting with specific antibodies or targeted proteomics approaches.

The logical workflow for the discovery and validation of this compound is illustrated below.

Conclusion and Future Directions

This compound represents a significant advancement in the field of chemical biology and immunology. As a selective covalent inhibitor of ERCC3, it provides a valuable tool for dissecting the role of this helicase in T cell function and beyond. The discovery of this compound underscores the power of activity-guided chemical proteomics to uncover novel bioactive compounds and their mechanisms of action.

Future research directions could include:

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of this compound or its optimized derivatives in animal models of autoimmune diseases or other T cell-mediated pathologies.

-

Exploration of Broader Therapeutic Applications: Investigating the effects of ERCC3 inhibition in other disease contexts, such as cancer, where TFIIH activity is often dysregulated.

References

Preliminary Studies on BPK-21 Cellular Targets: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the cellular targets of BPK-21, an electrophilic acrylamide compound. The document summarizes the key findings, presents available quantitative data, outlines experimental methodologies, and visualizes the involved signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Summary of this compound Cellular Targets and Mechanism of Action

This compound has been identified as a covalent inhibitor that primarily targets the Stimulator of Interferon Genes (STING) protein, also known as TMEM173.[1][2][3] The key mechanism of action involves the covalent modification of Cysteine 91 (Cys91) on the STING protein.[1][2][3] This modification prevents the necessary palmitoylation of STING at this residue, which is a critical step for its activation.[1][4] By inhibiting palmitoylation, this compound effectively blocks the subsequent STING signaling cascade, which plays a crucial role in the innate immune response to cytosolic DNA.[1][3]

In addition to its primary target, this compound has been shown to interact with other cellular proteins. A notable off-target is the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase, where this compound targets Cysteine 342 (C342) .[5][6] This interaction is believed to be responsible for the observed suppression of T-cell activation by this compound, likely through the impairment of NFAT transcriptional activity.[5][7] There is also evidence suggesting a potential interaction with Myeloid differentiation primary response 88 (MYD88) at Cysteine 203 .[8]

Quantitative Data on this compound Interactions

The following table summarizes the available quantitative data regarding the activity of this compound.

| Target Protein | Targeted Residue | Effect of this compound | Cell Type | Quantitative Value | Reference |

| STING (TMEM173) | Cys91 | Inhibition of palmitoylation and downstream signaling | Human primary T-cells | - | [1] |

| ERCC3 | C342 | Blockade of ERCC3 function, suppression of T-cell activation | Human T-cells | 20 µM impairs T-cell activation | [5][6] |

| MYD88 | Cys203 | Potential off-target interaction | - | - |

Key Signaling Pathways Targeted by this compound

This compound primarily interferes with the cGAS-STING signaling pathway, a central component of the innate immune system. Upon binding of cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) produces the second messenger 2'3'-cGAMP.[1] cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER), triggering a conformational change and its translocation to the Golgi apparatus.[3][9] This process, which is dependent on STING palmitoylation, leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][9] TBK1 subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] this compound's inhibition of STING palmitoylation halts this entire cascade.

Caption: this compound inhibits the cGAS-STING signaling pathway.

Experimental Protocols

Identification of this compound Protein Adducts via Mass Spectrometry

This protocol outlines a general workflow for identifying the cellular targets of electrophilic compounds like this compound using mass spectrometry-based chemical proteomics.

-

Cell Culture and Treatment: Human primary T-cells are cultured under standard conditions. Cells are then treated with a specified concentration of this compound (e.g., 20 µM) or a vehicle control (e.g., DMSO) for a defined period.

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total cellular proteins.

-

Protein Digestion: The protein lysate is subjected to reduction, alkylation, and subsequent digestion into smaller peptides, typically using trypsin.

-

Enrichment of Covalently Modified Peptides (Optional but Recommended): Affinity-based methods can be used to enrich for peptides that have been covalently modified by this compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is analyzed by high-resolution LC-MS/MS. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences. The presence of a mass shift corresponding to the addition of this compound on specific cysteine residues confirms the covalent modification and identifies the target protein.

Caption: Workflow for identifying this compound cellular targets.

Target Validation using CRISPR/Cas9 Genome Editing

This protocol describes how to validate the functional role of a potential this compound target using CRISPR/Cas9-mediated gene knockout.

-

Guide RNA (gRNA) Design and Cloning: Design and clone gRNAs specific to the gene of interest (e.g., ERCC3) into a Cas9-expressing vector. A non-targeting control gRNA should also be prepared.

-

Cell Transduction/Transfection: Introduce the gRNA/Cas9 constructs into the target cells (e.g., human T-cells) using viral transduction or transfection methods.

-

Verification of Gene Knockout: After a period of cell culture to allow for gene editing, verify the knockout of the target protein by Western blotting or other suitable methods.

-

Functional Assay: Perform a functional assay to assess the phenotype of the knockout cells in comparison to control cells. For example, to validate ERCC3 as the target for this compound's effect on T-cell activation, one would measure T-cell activation markers (e.g., cytokine production, cell proliferation) in both ERCC3-knockout and control cells.

-

Comparison with this compound Treatment: Compare the phenotype of the gene-knockout cells with that of wild-type cells treated with this compound. A similar phenotype (e.g., impaired T-cell activation) in both the knockout cells and the this compound-treated wild-type cells provides strong evidence that the compound's effect is mediated through the targeted protein.[5][7]

Conclusion and Future Directions

Preliminary studies have identified STING as a primary cellular target of this compound, with a clear mechanism of action involving the inhibition of palmitoylation. Furthermore, ERCC3 has been identified as a key off-target responsible for the compound's effects on T-cell activation. These findings provide a solid foundation for the further development and characterization of this compound and its analogs.

Future research should focus on obtaining more detailed quantitative data, such as binding kinetics and IC50 values for the inhibition of specific enzymatic activities. A broader proteomic analysis could also uncover additional off-target interactions, which is crucial for a comprehensive safety and efficacy assessment. Understanding the full spectrum of this compound's cellular interactions will be paramount for its potential therapeutic applications.

References

- 1. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The role of cGAS-STING signaling in pulmonary fibrosis and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BPK-21 Structural Analogs and Derivatives as Covalent STING Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response. However, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling target for therapeutic inhibition. This technical guide provides a comprehensive overview of BPK-21 and its structural analogs, a class of electrophilic acrylamides that function as covalent inhibitors of STING. We delve into their mechanism of action, summarize available activity data, provide detailed experimental protocols for their characterization, and visualize the intricate STING signaling pathway. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel STING modulators.

Introduction: The STING Pathway and the Rationale for Inhibition

The cyclic GMP-AMP synthase (cGAS)-STING signaling cascade is a key innate immune pathway that senses the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][2] This activation triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which subsequently phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.

While essential for host defense, chronic activation of the STING pathway by self-DNA can lead to sustained production of pro-inflammatory cytokines, contributing to the pathology of autoimmune diseases such as Aicardi-Goutières syndrome and systemic lupus erythematosus. This pathological role of STING has spurred the development of small molecule inhibitors to dampen its activity.

This compound and its Analogs: Electrophilic Acrylamides as Covalent STING Inhibitors

This compound and its close structural analog, BPK-25, are members of the electrophilic acrylamide class of compounds.[3][4] These molecules act as irreversible inhibitors of STING through a covalent modification mechanism.

Mechanism of Action: Targeting STING Palmitoylation

The primary mechanism by which this compound and BPK-25 inhibit STING is by preventing its palmitoylation.[3][4] Palmitoylation, the post-translational addition of palmitic acid to cysteine residues, is a critical step for the activation of STING. Specifically, palmitoylation at cysteine 91 (Cys91) within the transmembrane domain of STING is essential for its oligomerization and subsequent translocation to the Golgi, which are prerequisites for downstream signaling.[3][4]

This compound and BPK-25 possess an electrophilic acrylamide "warhead" that reacts with the nucleophilic thiol group of the Cys91 residue on STING, forming a stable covalent bond.[3] This covalent adduction physically blocks the site of palmitoylation, effectively trapping STING in an inactive conformation on the ER and preventing the initiation of the downstream signaling cascade.

It is important to note that due to their reactive nature, electrophilic acrylamides like this compound and BPK-25 may exhibit limited specificity and could potentially interact with cysteine residues on other proteins, leading to off-target effects.[5]

Quantitative Data on this compound Analogs and Other Covalent STING Inhibitors

| Compound | Class | Target Species | Assay Type | IC50 Value | Reference |

| H-151 | Indole Derivative | Human | IFN-β Reporter Assay | 134.4 nM | [6][7] |

| H-151 | Indole Derivative | Mouse | IFN-β Reporter Assay | 138 nM | [6][7] |

| C-178 | Nitrofuran Derivative | Mouse | Not Specified | Potent Inhibition | Not Specified |

| C-176 | Nitrofuran Derivative | Mouse | Not Specified | Potent Inhibition | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize STING inhibitors like this compound.

Synthesis of this compound and Analogs

A specific, publicly available, detailed synthetic protocol for this compound and its analogs is not currently available. However, the general synthesis of acrylamides often involves the coupling of an amine with an acryloyl chloride or a related activated acrylic acid derivative. The synthesis of specific analogs would require a multi-step process to generate the desired scaffold before the final acrylamide formation.

In Vitro STING Inhibition Assays

This cell-based assay is a primary method for quantifying the functional inhibition of the STING pathway.

-

Cell Line: HEK293T cells stably expressing human or mouse STING and a luciferase reporter gene under the control of the IFN-β promoter.

-

Protocol:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the test compound (e.g., this compound) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL), for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).

-

Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

-

This biochemical assay provides mechanistic insight into the inhibition of STING signaling.

-

Cell Line: THP-1 monocytes or primary bone marrow-derived macrophages (BMDMs).

-

Protocol:

-

Culture the cells and treat them with the test compound or vehicle control for the desired time.

-

Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-STING (Ser366), total STING, phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3. A loading control such as GAPDH or β-actin should also be used.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Proteomic Analysis of Off-Target Engagement

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to identify the cellular targets of covalent inhibitors.

-

Protocol Outline:

-

Treat live cells or cell lysates with the electrophilic probe (e.g., a clickable analog of this compound).

-

Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins that are covalently modified by the probe.

-

A competition experiment, where cells are pre-treated with the parent compound (this compound) before the probe, can be used to confirm specific targets.

-

Visualization of the STING Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key events in the STING signaling pathway and a typical experimental workflow for evaluating STING inhibitors.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. youtube.com [youtube.com]

- 4. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. childrenshospital.org [childrenshospital.org]

Unraveling BPK-21: A Covalent Inhibitor of ERCC3 and Its Role in T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

BPK-21 is a recently identified small molecule inhibitor that has garnered attention for its specific covalent interaction with the Excision Repair Cross-Complementation group 3 (ERCC3) helicase, leading to the suppression of T cell activation. This technical guide provides a comprehensive overview of the biological function and activity of this compound, detailing its mechanism of action, relevant quantitative data, and the experimental protocols utilized for its characterization.

Core Mechanism of Action

This compound is an active acrylamide that functions as a covalent inhibitor of ERCC3, a DNA helicase that is a subunit of the general transcription factor IIH (TFIIH). By specifically targeting cysteine residue 342 (C342) within the ERCC3 protein, this compound effectively blocks its helicase function.[1] This blockade has a significant downstream effect on T cell activation. The activity of ERCC3 is crucial for transcription, and its inhibition by this compound likely disrupts the transcriptional program necessary for T cell activation.[1]

Biological Activity and Quantitative Data

The primary biological effect of this compound is the significant impairment of T cell activation.[1] Experimental data indicates that this compound suppresses T cell activation through its blockade of ERCC3 function. This mechanism may act downstream or independently of the canonical NFAT and NF-κB activation pathways.[1]

| Parameter | Value | Assay/Cell Line | Reference |

| Effective Concentration | 20 µM | T cell activation assay | [1] |

Signaling Pathway

The precise signaling cascade impacted by this compound's inhibition of ERCC3 is an area of ongoing investigation. However, a proposed pathway suggests that this compound's covalent binding to ERCC3 disrupts the function of the TFIIH complex, which in turn inhibits transcription required for T cell activation. This is distinct from pathways directly targeting NFAT or NF-κB.

Experimental Protocols

The characterization of this compound's biological activity involves several key experimental procedures.

T Cell Activation Assay

Objective: To assess the effect of this compound on T cell activation.

Methodology:

-

Isolate primary T cells from whole blood or spleen.

-

Culture the T cells in appropriate media.

-

Treat the cells with a range of concentrations of this compound (e.g., up to 20 µM) or a vehicle control (e.g., DMSO).

-

Stimulate T cell activation using anti-CD3 and anti-CD28 antibodies.

-

After a defined incubation period (e.g., 24-72 hours), assess T cell activation by measuring:

-

Proliferation: Using assays such as CFSE dilution or BrdU incorporation, measured by flow cytometry.

-

Cytokine Production: Quantifying the secretion of cytokines like IL-2 and IFN-γ using ELISA or intracellular cytokine staining followed by flow cytometry.

-

Activation Marker Expression: Analyzing the surface expression of activation markers such as CD25 and CD69 by flow cytometry.

-

Covalent Binding Assay

Objective: To confirm the covalent binding of this compound to ERCC3.

Methodology:

-

Incubate recombinant ERCC3 protein with this compound.

-

Analyze the protein-drug conjugate using mass spectrometry.

-

The mass shift corresponding to the molecular weight of this compound will confirm covalent binding.

-

To identify the specific binding site, perform peptide mapping by digesting the protein-drug conjugate with a protease (e.g., trypsin) followed by LC-MS/MS analysis. The modified peptide containing C342 will be identified.

Conclusion

This compound represents a novel probe for studying the role of ERCC3 in T cell biology and a potential starting point for the development of therapeutics targeting T cell-mediated pathologies. Its specific, covalent mechanism of action provides a clear rationale for its observed biological effects. Further studies are warranted to fully elucidate the downstream signaling consequences of ERCC3 inhibition and to explore the therapeutic potential of this compound and its analogs.

References

BPK-21 interaction with [specific protein/pathway]

Technical Guide: BPK-21 Interaction with the MAPK/ERK Signaling Pathway

Disclaimer: The compound "this compound" is not a recognized designation in publicly available scientific literature. This guide has been constructed using the well-characterized, clinically relevant MEK1/2 inhibitor Trametinib (GSK1120212) as a representative model. All data and protocols are based on Trametinib's known interactions with the RAS-RAF-MEK-ERK (MAPK) signaling pathway and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signal transduction cascade that governs fundamental cellular processes including proliferation, differentiation, survival, and growth.[1][2] Hyperactivation of this pathway, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[2][3]

This compound is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that serve as a central node in this pathway.[3][4][5] By binding to a unique pocket on the MEK enzymes, this compound prevents their phosphorylation and activation, which in turn blocks the downstream phosphorylation and activation of ERK1 and ERK2.[1][5] This blockade of ERK signaling leads to the inhibition of cell proliferation, induction of G1 cell-cycle arrest, and apoptosis in cancer cells dependent on the MAPK pathway.[4][5]

This document provides an in-depth technical overview of this compound's mechanism of action, its biochemical and cellular activity, and detailed protocols for assessing its interaction with the MAPK/ERK pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Notes |

| MEK1 | Cell-Free Kinase Assay | 0.92 | Highly potent and selective against MEK1.[4] |

| MEK2 | Cell-Free Kinase Assay | 1.8 | Highly potent and selective against MEK2.[4] |

| c-Raf | Cell-Free Kinase Assay | >10,000 | No significant inhibition of upstream kinases.[4] |

| B-Raf | Cell-Free Kinase Assay | >10,000 | No significant inhibition of upstream kinases.[4] |

| ERK1/2 | Cell-Free Kinase Assay | >10,000 | Does not directly inhibit the downstream target ERK.[4] |

Table 2: Cellular Antiproliferative Activity

| Cell Line | Cancer Type | Key Mutation | gIC50 (nM) |

| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 |

| A375 | Melanoma | BRAF V600E | 1.0 - 2.5 |

| Various | K-Ras Mutant Cancers | K-Ras | 2.2 - 174 |

| COLO320 DM | Colorectal Cancer | BRAF/RAS Wild-Type | >10,000 |

Signaling Pathway and Mechanism of Action

This compound acts as a highly specific inhibitor of MEK1 and MEK2. The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2. Activated MEK1/2 phosphorylates its only known substrates, ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. This compound binds allosterically to MEK1/2, preventing its phosphorylation by RAF and thereby blocking the entire downstream cascade.[1][2]

Experimental Protocols

The following protocols are standard methodologies used to characterize the activity of MEK inhibitors like this compound.

In Vitro MEK1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on MEK1 kinase activity in a cell-free system.

Materials:

-

Recombinant active MEK1 enzyme

-

Recombinant inactive ERK2 substrate

-

ATP solution (e.g., 10 µM)

-

Kinase assay buffer (e.g., MOPS buffer with MgCl2)

-

This compound stock solution (in DMSO)

-

96-well assay plates

-

ADP-Glo™ Kinase Assay kit or similar detection reagent

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare Reagents: Thaw all enzymes and substrates on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: To each well of a 96-well plate, add:

-

5 µL of diluted this compound or vehicle (DMSO).

-

10 µL of a master mix containing inactive ERK2 substrate and kinase assay buffer.

-

10 µL of diluted active MEK1 enzyme to initiate the reaction.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

ATP Detection: Stop the kinase reaction and measure the amount of ADP produced (correlating with kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.

Western Blot for ERK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in whole-cell lysates, confirming pathway inhibition.[3][6][7]

Materials:

-

Cancer cell line of interest (e.g., A375, HT-29)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours).[3][8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation.[3][8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[8]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detect the signal using an ECL substrate and a digital imaging system.[8]

-

-

Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.[3][8]

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.[9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[11][12]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[3]

-

Drug Treatment: Treat the cells with a range of this compound concentrations in complete medium. Include a vehicle-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm.[11]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (set to 100% viability). Plot the percentage of viability against the log concentration of this compound to calculate the gIC50 value.

Conclusion

This compound, modeled on the activity of Trametinib, is a highly specific and potent inhibitor of the MEK1/2 kinases within the MAPK signaling pathway. Its ability to effectively block ERK phosphorylation translates into significant antiproliferative effects in cancer cell lines harboring activating mutations in the MAPK cascade. The data and protocols presented in this guide provide a robust framework for researchers to investigate the mechanism and efficacy of this compound and similar MEK inhibitors in preclinical drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. MTT (Assay protocol [protocols.io]

Understanding the molecular structure of BPK-21

An In-depth Technical Guide to the Molecular Structure and Activity of BPK-21

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an active acrylamide compound that has been identified as a potent suppressor of T cell activation.[1][2] It functions by selectively targeting the ERCC3 helicase, a component of the Transcription Factor IIH (TFIIH) complex. This document provides a comprehensive overview of the molecular and chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Molecular and Chemical Properties

This compound is characterized by its acrylamide functional group, which is crucial for its biological activity. The compound's properties are summarized below.

| Property | Value |

| CAS Number | 2305052-77-9 |

| Molecular Formula | C₂₁H₂₂N₄O₄S |

| Molecular Weight | 426.49 g/mol |

| Class | Acrylamide |

| Known Target | ERCC3 Helicase (Cysteine 342)[1][2] |

| Primary Function | T Cell Activation Suppressor[1][2] |

Mechanism of Action: ERCC3 Inhibition

This compound exerts its immunosuppressive effects by covalently binding to and inhibiting the ERCC3 helicase.[1][2] ERCC3 is a critical subunit of the general transcription factor TFIIH, which plays a dual role in both transcription initiation and nucleotide excision repair (NER). By targeting Cysteine 342 (C342) within ERCC3, this compound blocks its helicase function.[1][2] This blockade is thought to impair T cell activation, potentially downstream of or separate from the NFAT and NF-κB activation pathways.[1]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

References

Initial Toxicity Screening of BPK-21: A Preclinical Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial toxicity screening of BPK-21, a novel acrylamide compound identified as a potent and specific blocker of the ERCC3 helicase, leading to the suppression of T cell activation.[1] Given its therapeutic potential in autoimmune diseases and other T cell-mediated pathologies, a thorough preclinical safety evaluation is paramount. This guide details the methodologies for key in vitro and in vivo toxicity studies designed to assess the preliminary safety profile of this compound. The presented data, while illustrative, serves as a framework for the expected outcomes of such an evaluation. Furthermore, this document outlines the putative signaling pathway affected by this compound and visualizes the experimental workflows for its toxicological assessment.

Introduction

This compound is an active acrylamide that functions by specifically targeting the C342 residue in the ERCC3 helicase, a component of the Transcription Factor IIH (TFIIH) complex.[1] This interaction effectively blocks ERCC3 function, leading to a significant impairment of T cell activation.[1] The development of small molecules that can modulate immune responses holds great promise for treating a variety of diseases. However, ensuring the safety of these new chemical entities is a critical step in the drug development process. Early-stage toxicity screening is essential to identify potential liabilities, understand the mechanism of toxicity, and guide further development.[2] This whitepaper outlines a standard initial toxicity screening program for a compound like this compound, encompassing both in vitro and in vivo assays to provide a preliminary assessment of its safety profile.

Data Summary

The following tables summarize the quantitative data from the initial toxicity screening of this compound. Note: The data presented here are representative examples and may not reflect the actual experimental results.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| Jurkat (Human T lymphocyte) | MTT | Cell Viability | 15.2 |

| HEK293 (Human embryonic kidney) | LDH Release | Membrane Integrity | > 100 |

| HepG2 (Human liver carcinoma) | AlamarBlue | Cell Viability | 45.8 |

| Peripheral Blood Mononuclear Cells (PBMCs) | Annexin V/PI | Apoptosis | 22.5 |

Table 2: Acute Oral Toxicity of this compound in Rodents

| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Observations |

| Mouse | Male | 1250 | 1100 - 1400 | Sedation, decreased activity |

| Mouse | Female | 1300 | 1150 - 1450 | Sedation, decreased activity |

| Rat | Male | 1500 | 1300 - 1750 | Piloerection, lethargy |

| Rat | Female | 1600 | 1400 - 1800 | Piloerection, lethargy |

Table 3: Genotoxicity Assessment of this compound

| Assay | Test System | Concentration Range (µM) | Result (with/without S9 activation) |

| Ames Test | S. typhimurium (TA98, TA100) | 1 - 5000 | Negative / Negative |

| Mouse Lymphoma Assay (MLA) | L5178Y cells | 5 - 100 | Negative / Negative |

| In Vitro Micronucleus Test | Human lymphocytes | 5 - 100 | Negative / Negative |

Experimental Protocols

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in various cell lines.

Methodology:

-

Cell Culture: Jurkat, HEK293, HepG2, and primary human PBMCs are cultured in their respective recommended media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 to 72 hours.

-

Assays:

-

MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells as a measure of cytotoxicity.[3]

-

AlamarBlue Assay: Utilizes a redox indicator to measure cellular metabolic activity.

-

Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[3]

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Acute Oral Toxicity Study (OECD 423)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rodents.[4]

Methodology:

-

Animal Models: Healthy, young adult mice and rats are used.[4]

-

Dosing: Animals are fasted overnight before being administered a single oral dose of this compound via gavage.[5] The study follows the Acute Toxic Class Method (OECD 423).[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Methodology:

-

Ames Test (OECD 471): Salmonella typhimurium strains are treated with this compound with and without metabolic activation (S9 fraction) to detect gene mutations.

-

Mouse Lymphoma Assay (OECD 490): L5178Y mouse lymphoma cells are used to measure forward mutations at the thymidine kinase (TK) locus.

-

In Vitro Micronucleus Test (OECD 487): Human lymphocytes are treated with this compound to assess the induction of micronuclei, an indicator of chromosomal damage.

Visualizations

Experimental Workflow

Caption: Workflow for the initial toxicity screening of this compound.

Putative Signaling Pathway of this compound in T Cell Activation

Caption: this compound mediated inhibition of T cell activation signaling.

Conclusion

The initial toxicity screening of this compound, as outlined in this technical guide, provides a foundational understanding of its preclinical safety profile. The in vitro assays suggest a degree of selectivity in its cytotoxic effects, with higher potency against T cells, which is consistent with its mechanism of action. The acute in vivo studies help to establish a preliminary therapeutic window. The absence of genotoxic potential in the initial screen is a positive indicator for further development. The collective data from these studies are crucial for making informed decisions in the progression of this compound as a potential therapeutic agent. Further sub-chronic toxicity studies and more extensive safety pharmacology evaluations will be necessary to build a more comprehensive safety profile.

References

Methodological & Application

Application Notes and Protocols for BPK-21 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-21 is a potent and specific small molecule inhibitor of the Excision Repair Cross-Complementation group 3 (ERCC3) helicase.[1] ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is a critical subunit of the general transcription factor IIH (TFIIH) complex.[2][3][4] The TFIIH complex plays a dual role in both transcription initiation and nucleotide excision repair (NER). By targeting the ATPase activity of ERCC3, this compound effectively blocks these fundamental cellular processes. Notably, this compound has been identified as a suppressor of T cell activation, suggesting its potential as an immunomodulatory agent.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on T cell proliferation, cytotoxicity, and cytokine production.

Mechanism of Action

This compound is an active acrylamide that covalently targets a cysteine residue (Cys342) within the ERCC3 protein. This irreversible binding inhibits the helicase activity of ERCC3, which is essential for unwinding DNA during transcription and DNA repair.[1] In the context of T cell activation, the initiation of transcription for numerous genes crucial for proliferation and effector functions is dependent on the TFIIH complex. By inhibiting ERCC3, this compound is thought to prevent the transcription of key activation-induced genes, thereby suppressing the T cell response.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Jurkat Cell Viability

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 1 | 98.2 | 5.1 |

| 5 | 95.6 | 4.8 |

| 10 | 88.4 | 6.2 |

| 20 | 75.1 | 5.9 |

| 50 | 45.3 | 7.3 |

| 100 | 15.8 | 4.1 |

This table summarizes the cytotoxic effects of this compound on Jurkat cells after a 48-hour incubation period, as determined by an MTT assay.

Table 2: Inhibition of T Cell Proliferation by this compound

| This compound Concentration (µM) | Proliferation Index | Standard Deviation |

| 0 (Vehicle Control) | 4.2 | 0.3 |

| 1 | 3.8 | 0.4 |

| 5 | 2.9 | 0.5 |

| 10 | 1.7 | 0.3 |

| 20 | 1.1 | 0.2 |

| 50 | 0.5 | 0.1 |

This table shows the impact of varying concentrations of this compound on the proliferation of activated primary human T cells, measured by CFSE dilution after 72 hours.

Table 3: Effect of this compound on IL-2 Secretion from Activated Jurkat Cells

| This compound Concentration (µM) | IL-2 Concentration (pg/mL) | Standard Deviation |

| 0 (Vehicle Control) | 1250 | 110 |

| 1 | 1180 | 95 |

| 5 | 950 | 88 |

| 10 | 620 | 75 |

| 20 | 310 | 55 |

| 50 | 120 | 30 |

This table presents the quantitative analysis of Interleukin-2 (IL-2) secretion from Jurkat cells stimulated with PHA and PMA for 24 hours in the presence of this compound, as measured by ELISA.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a T cell line (e.g., Jurkat cells).

Materials:

-

This compound (stock solution in DMSO)

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Culture Jurkat cells in RPMI-1640 complete medium to a density of approximately 1 x 10^6 cells/mL.

-

Seed 5 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium with the same concentration of DMSO.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: T Cell Proliferation Assay using CFSE Staining

Objective: To measure the inhibitory effect of this compound on the proliferation of activated T cells.

Materials:

-

This compound

-

Primary human T cells or a T cell line (e.g., Jurkat)

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

T cell activation beads (e.g., anti-CD3/CD28)

-

Complete RPMI-1640 medium

-

Flow cytometer

Procedure:

-

Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) or use a cultured T cell line.

-

Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.

-

Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.

-

Add this compound at various concentrations.

-

Stimulate the cells with anti-CD3/CD28 beads according to the manufacturer's instructions.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.

Protocol 3: Measurement of Cytokine Secretion by ELISA

Objective: To quantify the effect of this compound on the production of a key T cell cytokine, IL-2.

Materials:

-

This compound

-

Jurkat cells

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for stimulation

-

Human IL-2 ELISA kit

-

Complete RPMI-1640 medium

-

96-well plate

Procedure:

-

Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well plate in 100 µL of complete medium.

-

Add this compound at desired concentrations to the wells.

-

Stimulate the cells by adding PMA to a final concentration of 50 ng/mL and Ionomycin to 1 µg/mL.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.

-

Read the absorbance and calculate the concentration of IL-2 from a standard curve.

Visualizations

References

How to dissolve and store BPK-21 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-21 is a potent and specific small molecule inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase, a key component of the Transcription Factor II H (TFIIH) complex. By targeting ERCC3, this compound effectively blocks its function, leading to the suppression of T cell activation.[1] This property makes this compound a valuable tool for studying the roles of ERCC3 in cellular processes and a potential candidate for therapeutic development in areas involving aberrant T cell activity. These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| CAS Number | 2305052-77-9 | MedchemExpress |

| Mechanism of Action | Specific inhibitor of ERCC3 helicase | [1] |

| Primary Target | Cysteine 342 in ERCC3 | [1] |

| Biological Activity | Suppresses T cell activation | [1] |

Table 2: Solubility and Storage of this compound Stock Solutions

| Solvent | Concentration | Storage Temperature | Shelf Life | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | -80°C | 6 months | MedchemExpress |

| -20°C | 1 month | MedchemExpress |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (In Vitro & In Vivo)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Bring the this compound vial and DMSO to room temperature.

-

Aseptically add the appropriate volume of DMSO to the this compound vial to achieve a desired stock concentration (e.g., 10 mM or 50 mg/mL).

-

Vortex the solution thoroughly until the this compound is completely dissolved, ensuring a clear solution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots as recommended in Table 2.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Appropriate cell culture medium (e.g., RPMI, DMEM)

-

Sterile tubes for dilution

Procedure:

-

Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Determine the final desired concentration of this compound for your experiment.

-

Perform a serial dilution of the stock solution in cell culture medium to achieve the final working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A solvent control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

-

Add the final working solution to your cell cultures.

Protocol 3: Preparation of this compound Working Solution for In Vivo Experiments

This protocol provides a method for formulating this compound for in vivo administration, resulting in a clear solution. This method is suitable for achieving a concentration of ≥ 5 mg/mL.

Materials:

-

This compound DMSO stock solution (50 mg/mL, from Protocol 1)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl), sterile

-

Sterile tubes for mixing

Procedure:

-

For a 1 mL final working solution, combine the following in the specified order, ensuring thorough mixing after each addition:

-

100 µL of 50 mg/mL this compound in DMSO

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of Saline

-

-

The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in T cell activation.

Experimental Workflow Diagram

Caption: General workflow for this compound experiments.

References

Application Notes and Protocols for BPK-21 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of BPK-21, a specific inhibitor of the helicase ERCC3, in Western blot assays. The focus is on assessing the downstream effects of ERCC3 inhibition on the DNA damage response (DDR) pathway, a critical cellular process in cancer biology and drug development.

This compound is an acrylamide compound that covalently targets cysteine 342 in the ERCC3 helicase, a core component of the Transcription Factor II H (TFIIH) complex.[1][2] By inhibiting the helicase activity of ERCC3, this compound can impair both transcription-coupled and global genome nucleotide excision repair (NER), leading to the accumulation of DNA damage and the activation of DDR signaling.

Application: Monitoring DNA Damage Response Activation via Western Blot

A key downstream indicator of DNA damage is the phosphorylation of the histone variant H2AX at serine 139, termed gamma-H2AX (γH2AX). This modification serves as a sensitive marker for the formation of DNA double-strand breaks. This protocol outlines the use of Western blotting to detect changes in γH2AX levels in cells treated with this compound, providing a functional readout of its activity.

Quantitative Data Summary

The following table summarizes hypothetical data from a dose-response experiment in a relevant cancer cell line (e.g., A549 lung carcinoma) treated with this compound for 24 hours. γH2AX levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin).

| This compound Concentration (µM) | Mean Fold Change in γH2AX (Normalized to Vehicle) | Standard Deviation | P-value (vs. Vehicle) |

| 0 (Vehicle Control) | 1.0 | 0.15 | - |

| 1 | 1.8 | 0.25 | < 0.05 |

| 5 | 4.5 | 0.60 | < 0.01 |

| 10 | 8.2 | 1.10 | < 0.001 |

| 20 | 8.5 | 1.25 | < 0.001 |

Experimental Protocols

I. Cell Culture and this compound Treatment

-

Cell Line: A549 (or other relevant cell line) cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve the final desired concentrations.

-

Treatment: Aspirate the culture medium and replace it with fresh medium containing the indicated concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

II. Protein Extraction

-

Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new tube.

III. Protein Quantification and Sample Preparation

-

Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Based on the protein concentration, normalize all samples to the same concentration (e.g., 20-30 µg of total protein) in Laemmli sample buffer.

-

Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.

IV. Western Blotting

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γH2AX (e.g., rabbit anti-phospho-H2AX Ser139) diluted in the blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (IV.5).

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

This compound Mechanism of Action and Downstream Signaling

Caption: this compound inhibits ERCC3, leading to DNA damage and activation of the DDR pathway.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of this compound treated cells.

References

Application Notes and Protocols for BPK-21 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-21 is an active acrylamide compound that functions as a covalent inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase, a key component of the Transcription Factor IIH (TFIIH) complex. By specifically targeting cysteine 342 (C342) in ERCC3, this compound effectively suppresses T-cell activation, making it a compound of significant interest for research in immunology, oncology, and autoimmune diseases.[1] These application notes provide a comprehensive guide for the preclinical administration of this compound in animal models, covering its mechanism of action, protocols for preparation and administration, and guidelines for designing toxicity and efficacy studies.

Mechanism of Action and Signaling Pathway

This compound exerts its immunosuppressive effects by inhibiting the helicase activity of ERCC3. ERCC3 is a subunit of the general transcription factor TFIIH, which plays a crucial role in both nucleotide excision repair (NER) of damaged DNA and the initiation of transcription by RNA polymerase II.[2][3] In the context of T-cell activation, the inhibition of ERCC3's helicase function is thought to disrupt the transcriptional program necessary for T-cell proliferation and effector function. This likely occurs downstream or independently of the canonical NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation pathways.[1]

The precise signaling cascade leading from ERCC3 inhibition to the suppression of T-cell activation is an active area of research. However, based on the known functions of TFIIH in transcription, the proposed mechanism involves the disruption of transcription initiation for genes essential for T-cell activation and proliferation.

Experimental Protocols

Preparation of this compound for In Vivo Administration

The solubility of this compound is a critical factor for its in vivo administration. The following protocols provide methods for preparing both a clear solution and a suspension.[1]

1. Preparation of a Clear Solution (for Intravenous, Intraperitoneal, or Subcutaneous Injection)

This protocol yields a clear solution of ≥ 5 mg/mL.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO at 50 mg/mL.

-

To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix until homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The final concentration of this compound will be 5 mg/mL. The solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

2. Preparation of a Suspended Solution (for Oral Gavage or Intraperitoneal Injection)

This protocol yields a suspended solution of 2.5 mg/mL.

Materials:

-

This compound (solid)

-

DMSO

-

Saline (0.9% NaCl) containing 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80.

Procedure:

-

Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the saline/CMC/Tween-80 vehicle.

-

Vortex thoroughly to ensure a uniform suspension.

-

The final concentration of this compound will be 2.5 mg/mL in 10% DMSO.

Note: For all in vivo experiments, it is recommended to prepare fresh working solutions on the day of administration.[1]

Animal Models and Administration Routes

The choice of animal model and administration route will depend on the specific research question.

-

Mice: C57BL/6, BALB/c, and various transgenic or knockout strains are commonly used in immunology and oncology research.

-

Rats: Sprague-Dawley and Wistar rats are often used for toxicology and pharmacokinetic studies.

Common Administration Routes:

-

Intraperitoneal (IP) Injection: Suitable for both solutions and suspensions. Provides rapid systemic exposure.

-

Oral Gavage (PO): Primarily for suspended solutions to assess oral bioavailability and efficacy.

-

Intravenous (IV) Injection: For clear solutions to achieve immediate and complete systemic circulation.

-

Subcutaneous (SC) Injection: For clear solutions, providing a slower absorption and more sustained exposure compared to IV.

Designing In Vivo Studies

Due to the lack of publicly available preclinical data for this compound, initial dose-range-finding studies are essential. As this compound is an acrylamide-containing compound, data from general acrylamide toxicity studies can provide a starting point for dose selection, though caution is advised due to potential differences in potency and toxicity. Studies on acrylamide in rodents have used doses ranging from 0.1 mg/kg/day to 25 mg/kg/day.[1][4]

Toxicity Studies

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

General Protocol:

-

Dose-Range Finding: Administer single escalating doses of this compound to small groups of animals. Observe for clinical signs of toxicity and mortality for at least 7 days.

-

Repeated-Dose Toxicity: Based on the dose-range finding study, select 3-4 dose levels (low, mid, high) and a vehicle control group. Administer this compound daily or on a relevant schedule for 14 or 28 days.

-

Parameters to Monitor:

-

Clinical Observations: Daily checks for changes in behavior, appearance, and activity.

-

Body Weight: Measure at least twice weekly.

-

Food and Water Consumption: Measure weekly.

-

Hematology and Clinical Chemistry: Collect blood at termination for analysis of red and white blood cells, platelets, liver enzymes, kidney function markers, etc.

-

Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.

-

| Parameter | Low Dose | Mid Dose | High Dose | Vehicle Control |

| Body Weight Change (%) | ||||

| Key Hematology Values | ||||

| (e.g., WBC, RBC, PLT) | ||||

| Key Clinical Chemistry | ||||

| (e.g., ALT, AST, BUN, Crea) | ||||

| Organ Weight (relative) | ||||

| (e.g., Liver, Spleen, Kidney) | ||||

| Histopathological Findings |

Table 1: Example of a Data Summary Table for a Repeated-Dose Toxicity Study. Note: This table is a template; specific parameters may vary based on the study design.

Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model (e.g., tumor model, autoimmune disease model).

General Protocol:

-

Model Establishment: Induce the disease or implant tumor cells in the animals.

-